4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline
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Overview
Description
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline is an organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperazine Introduction: The piperazine ring is introduced by reacting the quinoline derivative with piperazine under suitable conditions, such as heating in a solvent like ethanol or methanol.
Aniline Attachment: The final step involves the reaction of the piperazine-quinoline intermediate with aniline, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline moiety to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its effects on cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: A quinoline-piperazine derivative used as an antipsychotic agent.
Quinolin-2-one derivatives: Known for their anticancer activity.
Uniqueness
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline is unique due to its specific structural features that confer distinct biological activities. Its combination of a quinoline moiety with a piperazine ring and aniline group allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(4-quinolin-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C20H22N4/c21-18-8-5-16(6-9-18)15-23-11-13-24(14-12-23)20-10-7-17-3-1-2-4-19(17)22-20/h1-10H,11-15,21H2 |
InChI Key |
ITMYRIULGPPXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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